molecular formula C₂₃H₂₈N₃O₆ B1142759 Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent CAS No. 1080533-15-8

Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent

Cat. No. B1142759
CAS RN: 1080533-15-8
M. Wt: 442.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mirtazapine is a noradrenergic and specific serotonergic antidepressant . The empirical formula of Mirtazapine is C17H19N3, and its molecular mass is 265.36 . Mirtazapine N-Glucuronide is a metabolite of Mirtazapine .


Synthesis Analysis

Mirtazapine and its metabolites can be separated by capillary electrophoresis with acetonitrile field-amplified sample stacking . The glucuronidation of Mirtazapine is one of the main metabolic pathways .


Molecular Structure Analysis

Mirtazapine has a tetracyclic skeleton belonging to the piperazino-azepine group of compounds . The α-2 antagonistic properties of the R (-)- and S (+)-enantiomers make them both pharmacologically active .


Chemical Reactions Analysis

Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg . Biotransformation is mainly mediated by the CYP2D6 and CYP3A4 isoenzymes .


Physical And Chemical Properties Analysis

Mirtazapine is effectively absorbed from the gastrointestinal tract . The pharmacokinetics of Mirtazapine are age- and sex-dependent . Adults and the elderly attain a steady state after 4 days and 6 days, respectively, after a once-daily oral dose .

Scientific Research Applications

Treatment of Major Depressive Disorder

Mirtazapine is hypothesized to have antidepressant effects due to the synergy between noradrenergic and serotonergic actions. It is effective in treating major depressive disorder .

Management of Depression Associated with Various Diseases

Mirtazapine is effective in treating depression associated with epilepsy, Alzheimer’s disease, stroke, cardiovascular disease, and respiratory disease .

Improvement of Quality of Life in Cancer Patients

In cancer patients, Mirtazapine significantly reduced sadness, nausea, sleep disruption, and pain and improved quality of life .

Treatment of Various Mental Disorders

Mirtazapine has promising effects on Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders .

Therapeutic Applications in Situations Associated with Depression

Mirtazapine is potentially therapeutic in different situations associated with depression, such as liver, kidney, cardiovascular, respiratory, infertility, heavy metal-induced neurotoxicity, and pruritus .

Metabolic Studies

Mirtazapine is metabolized by N-demethylation to N-desmethylmirtazapine, aromatic-ring hydroxylation at position 8 to 8-hydrpxymirtazapine and N-oxidation to mirtazapine-N-oxide . The first two metabolites have much lower antidepressant activity than mirtazapine while the N-oxide metabolite is inactive .

Pharmacokinetic Studies

The S(+)-enantiomer of Mirtazapine was preferentially metabolised into an 8-hydroxy glucuronide . Other metabolic transformation pathways found for mirtazapine were demethylation and N-oxidation .

Drug Excretion Studies

Mirtazapine is extensively metabolised and almost completely excreted in the urine (over 80%) and faeces within a few days after oral administration .

Future Directions

Mirtazapine has shown promising effects on various conditions such as Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders . These positive outcomes motivate more clinical trials for this exceptional antidepressant in different conditions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Mirtazapine N-Glucuronide involves the glucuronidation of Mirtazapine using a glucuronidation agent.", "Starting Materials": [ "Mirtazapine", "Glucuronidation agent" ], "Reaction": [ "Mirtazapine is dissolved in a suitable solvent.", "The glucuronidation agent is added to the solution.", "The reaction mixture is stirred at a suitable temperature for a suitable time.", "The reaction mixture is then quenched with a suitable quenching agent.", "The product is isolated and purified using suitable purification techniques." ] }

CAS RN

1080533-15-8

Product Name

Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent

Molecular Formula

C₂₃H₂₈N₃O₆

Molecular Weight

442.48

synonyms

2-β-D-Glucopyranuronosyl-1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepinium

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.